N-(1H-Benzimidazol-2-yl)-2-chloroacetamide
Description
The Benzimidazole (B57391) Core as a Privileged Scaffold in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene (B151609) and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzimidazole nucleus allow for specific and strong interactions with enzymes and receptors.
The versatility of the benzimidazole core is evident in the number of FDA-approved drugs that contain this moiety, targeting a wide range of conditions. These include proton pump inhibitors like omeprazole, anthelmintics such as albendazole (B1665689), and antihistamines. The continued interest in this scaffold stems from its proven success in clinical applications and its synthetic tractability, which allows for extensive structural modifications to optimize biological activity.
Significance of Haloacetamide Functionality in Bioactive Molecules
The haloacetamide group, and specifically the 2-chloroacetamide (B119443) moiety in the title compound, plays a crucial role in conferring biological activity. The presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group makes the methylene (B1212753) carbon highly electrophilic. This electrophilicity allows the chloroacetamide group to act as a reactive "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.
This ability to form irreversible covalent bonds is a key strategy in the design of potent and specific enzyme inhibitors. By permanently modifying a target protein, covalent inhibitors can achieve a prolonged duration of action and high potency. The chloroacetamide moiety is, therefore, a valuable functional group for developing targeted covalent inhibitors for various therapeutic areas, including oncology and infectious diseases.
Contextualizing N-(1H-Benzimidazol-2-yl)-2-chloroacetamide within Contemporary Chemical Research
Current research frequently features this compound as a key starting material for the synthesis of more complex molecules. Its utility lies in the reactive nature of the chloroacetamide group, which provides a convenient handle for introducing a wide variety of substituents.
Recent studies have demonstrated the use of this compound in the synthesis of novel compounds with potential antimicrobial and antifungal properties. For instance, it has been used as a precursor to synthesize a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, which have shown promising activity against various bacterial and fungal strains. benthamdirect.comresearchgate.net Similarly, its role as an intermediate in the creation of potential anticancer agents is an active area of investigation, with researchers exploring how modifications to this scaffold can lead to compounds with enhanced cytotoxicity against cancer cell lines.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.64 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO |
Research Gaps and Opportunities in the Study of this compound
Despite its frequent use as a synthetic intermediate, there is a notable lack of research focused on the intrinsic biological activity of this compound itself. The majority of studies quickly move to derivatives, leaving a gap in the understanding of the parent compound's own potential bioactivity and toxicity profile.
This gap presents several opportunities for future research. A thorough investigation into the antimicrobial, antifungal, and anticancer properties of this compound could provide a valuable baseline for understanding the structure-activity relationships of its derivatives. Furthermore, exploring the mechanism of action of the title compound, particularly its potential as a covalent inhibitor, could uncover novel biological targets.
Another avenue for future exploration is the development of more efficient and sustainable synthetic routes to this compound and its analogues. The optimization of its synthesis would be beneficial for the broader research community that relies on this compound as a key building block.
Reported Biological Activities of Derivatives of this compound
| Derivative Class | Reported Biological Activity | Reference |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Antimicrobial, Antifungal | benthamdirect.comresearchgate.net |
| Thiazole-substituted benzimidazoles | Anticancer | |
| Triazole-containing benzimidazoles | Antimicrobial |
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCXNGGSMCVRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868945 | |
| Record name | N-(1H-Benzimidazol-2-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1h Benzimidazol 2 Yl 2 Chloroacetamide
Classical Synthetic Routes and Reaction Optimizations
Conventional synthesis of N-(1H-Benzimidazol-2-yl)-2-chloroacetamide primarily relies on the straightforward acylation of a benzimidazole (B57391) precursor. This method is well-established and can be optimized through the strategic selection of reagents and reaction conditions.
The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 1H-Benzimidazol-2-amine and a chloroacetyl halide, typically chloroacetyl chloride. researchgate.netrsc.orgresearchgate.net In this reaction, the primary amine group (-NH2) of the 1H-Benzimidazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. researchgate.net
The general reaction is as follows:
1H-Benzimidazol-2-amine + Chloroacetyl chloride → this compound + HCl
This reaction serves as a foundational step for creating more complex benzimidazole derivatives, where the newly introduced chloroacetamide moiety can be further modified. benthamscience.com
The efficiency and yield of the acylation reaction are highly dependent on the chosen reaction conditions. Key parameters include the solvent, the base used to neutralize the HCl byproduct, and the reaction temperature. Researchers have explored various combinations to optimize the synthesis. derpharmachemica.comsphinxsai.com
Solvents: The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction. Common solvents used for this synthesis include dry benzene (B151609), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dry acetone (B3395972). researchgate.netrsc.orgderpharmachemica.com The use of anhydrous (dry) solvents is often preferred to prevent the hydrolysis of the reactive chloroacetyl chloride.
Bases and Catalysts: A base is typically added to the reaction mixture to scavenge the hydrogen chloride generated during the acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Commonly used bases include organic bases like pyridine (B92270) and triethylamine (B128534) (Et3N), or inorganic bases such as potassium carbonate. rsc.orgderpharmachemica.comresearchgate.net The base can also act as a catalyst in some instances. For example, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been effectively used as a non-nucleophilic base in similar amidation reactions, often leading to high yields at room temperature. sphinxsai.com
Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction rate, particularly during the addition of the highly reactive chloroacetyl chloride. rsc.org Subsequently, the reaction may be allowed to proceed at room temperature or under reflux to ensure completion. rsc.orgderpharmachemica.com
The following table summarizes various classical synthetic conditions reported for the synthesis of this compound and related structures.
| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temperature | Yield |
| 1H-Benzimidazol-2-amine | Chloroacetyl chloride | Dichloromethane | Pyridine | 0 °C to RT | High |
| 1H-Benzimidazol-2-amine | Chloroacetyl chloride | Dry Benzene | Potassium Carbonate | Reflux | Good |
| 1H-Benzimidazol-2-amine | Chloroacetyl chloride | THF | Triethylamine | RT | Good |
| Aromatic Amines | Chloroacetyl chloride | THF | DBU | RT | 75-95% |
Advanced and Sustainable Synthetic Approaches
In line with the growing emphasis on efficiency and environmental responsibility in chemical synthesis, advanced methods have been developed for preparing benzimidazole derivatives. These approaches aim to reduce reaction times, increase yields, and minimize waste.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.gov For the synthesis of benzimidazole derivatives, microwave irradiation has been shown to improve yields and simplify work-up procedures. arkat-usa.org
The table below provides a comparison of conventional versus microwave-assisted synthesis for related heterocyclic compounds, illustrating the typical advantages of the latter.
| Synthesis Method | Reaction Time | Yield | Conditions |
| Conventional Heating | 8 - 48 hours | Moderate (~60%) | Reflux in organic solvent |
| Microwave Irradiation | 10 - 40 minutes | Good to Excellent (>80%) | Controlled irradiation, often in minimal solvent |
The principles of green chemistry focus on designing chemical processes that are environmentally benign. researchgate.net The synthesis of this compound and its parent benzimidazole ring system can be made more sustainable by incorporating these principles.
Microwave Irradiation: As discussed, using microwaves is a cornerstone of green synthesis due to its energy efficiency and reduction in reaction times, which minimizes the generation of byproducts. jocpr.com
Green Solvents: Traditional synthesis often relies on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For example, Polyethylene Glycol (PEG) has been used as a recyclable and environmentally friendly solvent for the synthesis of related N-substituted benzimidazoles. derpharmachemica.com
Solvent-Free Reactions: An even more sustainable approach is to eliminate the solvent entirely. Solvent-free "grinding" methods, where reactants are physically ground together, sometimes with a solid catalyst, represent a highly efficient and green synthetic route. derpharmachemica.com For instance, the alkylation of 2-chlorobenzimidazole (B1347102) has been successfully achieved by grinding the reactants with potassium carbonate at room temperature. derpharmachemica.com
Recyclable Catalysts: The use of heterogeneous catalysts, such as zeolites, which can be easily recovered and reused, is another key green chemistry strategy that has been applied to the synthesis of 2-arylbenzimidazoles. eijppr.com
By adopting these advanced and sustainable approaches, the synthesis of this compound can be performed more efficiently and with a significantly lower environmental impact.
Derivatization and Structural Modification Strategies Employing N 1h Benzimidazol 2 Yl 2 Chloroacetamide
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The presence of a reactive chloromethyl group makes N-(1H-Benzimidazol-2-yl)-2-chloroacetamide an excellent substrate for nucleophilic substitution reactions. This functionality allows for the introduction of diverse structural motifs, leading to the generation of novel compounds with potential biological activities.
Incorporation of Thiol-Containing Heterocycles (e.g., Mercaptoacetamide Derivatives)
A prominent strategy for modifying this compound involves its reaction with various thiol-containing heterocycles. This nucleophilic substitution reaction, where the sulfur atom of the thiol group displaces the chlorine atom, leads to the formation of new thioether derivatives. For instance, the reaction with substituted 2-mercapto heterocyclic rings yields a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives. benthamscience.comresearchgate.net This reaction is a key step in the synthesis of various biologically active molecules. nih.govresearchgate.net
The general reaction involves treating this compound with a mercapto-substituted heterocycle in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. researchgate.net The base facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.
Table 1: Examples of Thiol-Containing Heterocycles Used in Reactions with this compound
| Thiol-Containing Heterocycle | Resulting Derivative Structure | Reference |
| 1-Methyltetrazole-5-thiol | 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(1H-benzo[d]imidazol-2-yl)acetamide | benthamscience.com |
| Benzothiazole-2-thiol | 2-(Benzo[d]thiazol-2-ylthio)-N-(1H-benzo[d]imidazol-2-yl)acetamide | benthamscience.com |
| 6-Chlorobenzothiazole-2-thiol | 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-N-(1H-benzo[d]imidazol-2-yl)acetamide | benthamscience.com |
| 2-Mercaptobenzimidazole (B194830) | 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1H-benzo[d]imidazol-2-yl)acetamide | nih.gov |
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Anilines, Hydrazines)
The electrophilic carbon of the chloromethyl group in this compound readily reacts with a variety of nitrogen-based nucleophiles. This includes primary and secondary amines, anilines, and hydrazines, leading to the formation of the corresponding N-substituted glycine (B1666218) derivatives.
For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides has been synthesized by reacting N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide with various substituted piperazines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. researchgate.net The condensation of 2-(chloromethyl)-1H-benzimidazole derivatives with substituted aromatic amines has also been reported. researchgate.net Similarly, reactions with hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118) and hydroxylamine, yield the corresponding acetohydrazide and N-hydroxy acetamide (B32628) derivatives, respectively. nih.gov
Table 2: Examples of Nitrogen-Based Nucleophiles and Their Products with this compound
| Nitrogen-Based Nucleophile | Product | Reference |
| Substituted Piperazines | N-(1H-Benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | |
| Substituted Aromatic Amines | N'-Aryl-N-(1H-benzimidazol-2-yl)acetamides | researchgate.net |
| Hydrazine Hydrate | 2-(1H-Benzimidazol-2-yl)acetohydrazide | nih.gov |
| Phenylhydrazine | N'-Phenyl-2-(1H-benzimidazol-2-yl)acetohydrazide | nih.gov |
| Hydroxylamine | N-Hydroxy-2-(1H-benzimidazol-2-yl)acetamide | nih.gov |
Halogen Exchange Reactions
Halogen exchange, a classic transformation in organic synthesis, can be employed to modify the reactivity of the α-carbon in this compound. The Finkelstein reaction, which involves the exchange of one halogen for another, is a prime example. wikipedia.orgorganic-chemistry.orgucla.edu By treating the chloroacetamide with an alkali metal iodide, such as sodium iodide or potassium iodide, in a solvent like acetone (B3395972), the corresponding iodoacetamide (B48618) derivative can be synthesized. wikipedia.orgucla.edu
This transformation is driven by the differential solubility of the halide salts; for instance, sodium chloride is insoluble in acetone and precipitates, driving the equilibrium towards the formation of the iodo-derivative. ucla.edu The resulting N-(1H-Benzimidazol-2-yl)-2-iodoacetamide would be a more reactive precursor for subsequent nucleophilic substitution reactions due to the better leaving group ability of iodide compared to chloride. The use of potassium iodide has been noted in reactions with similar chloroacetamide derivatives to facilitate nucleophilic substitution by aromatic amines. researchgate.net
Cycloaddition and Ring Annulation Reactions
The structural features of this compound also lend themselves to cycloaddition and ring annulation reactions, providing pathways to more complex heterocyclic systems.
Formation of Spiro- and Fused Heterocyclic Systems (e.g., Beta-Lactams)
While direct examples involving this compound are not extensively documented, its chemical structure suggests potential for the synthesis of spiro- and fused heterocyclic systems. For instance, the formation of β-lactams, a core structure in many antibiotics, often proceeds via the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine. organic-chemistry.orgrsc.orgrsc.org The chloroacetamide could potentially be converted into a ketene precursor for such reactions.
Furthermore, the principles of [3+2] cycloaddition reactions can be applied to generate spirooxindoles and other complex spirocyclic systems. nih.govmdpi.comnih.gov These reactions often involve the in-situ generation of reactive intermediates that then undergo cycloaddition. mdpi.com The benzimidazole (B57391) and acetamide moieties of this compound could be functionalized to participate in such thermally-induced intramolecular [2+2] cycloadditions to construct novel spiropolycyclic heterocycles. rsc.org
Integration with Thienopyrimidine Scaffolds
The synthesis of thienopyrimidines, a class of compounds with diverse biological activities, can be achieved through various synthetic routes. nih.govmdpi.com The reactive chloromethyl group of this compound makes it a suitable candidate for integration into thienopyrimidine scaffolds. For example, it could react with aminothiophene derivatives, which are common precursors in thienopyrimidine synthesis. nih.gov The chloroacetamide can act as an alkylating agent for a nitrogen or sulfur atom within a pre-formed thiophene (B33073) or pyrimidine (B1678525) ring, leading to the annulation of the benzimidazole-acetamide moiety onto the thienopyrimidine core. The reaction of chloroacetamide derivatives with pyrimidine precursors has been reported in the synthesis of various heterocyclic frameworks. researchgate.net
Further Functionalization and Linker Strategies
The chemical structure of this compound features a reactive chloroacetamide group, which serves as a versatile chemical handle for further functionalization. The presence of a chlorine atom, a good leaving group, on the carbon adjacent to the carbonyl group makes this position susceptible to nucleophilic substitution reactions. This reactivity is the foundation for numerous derivatization and linker strategies, allowing the benzimidazole core to be conjugated to a wide array of other molecular scaffolds.
Nucleophilic Substitution with Thiol-Containing Heterocycles
A primary strategy for modifying this compound involves its reaction with various thiol (mercaptan) compounds. In these reactions, the sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic carbon of the chloroacetamide moiety and displacing the chloride ion. This results in the formation of a stable thioether linkage.
This approach has been effectively used to synthesize a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives by reacting the parent compound with substituted 2-mercapto heterocyclic rings. benthamscience.com This method serves as a straightforward linker strategy to covalently bond the benzimidazole scaffold to other heterocyclic systems, thereby creating more complex molecules with potentially novel properties. Examples of heterocyclic moieties successfully linked to the N-(1H-Benzimidazol-2-yl)-2-acetamide core using this thioether strategy are detailed in the table below.
| Reactant Moiety | Resulting Linked Heterocycle | Reference |
|---|---|---|
| 1-methyltetrazole-5-thiol | 1-methyltetrazolyl | benthamscience.com |
| Benzothiazole-2-thiol | Benzothiazolyl | benthamscience.com |
| 6-chlorobenzothiazole-2-thiol | 6-chlorobenzothiazolyl | benthamscience.com |
| 2-mercaptobenzimidazole | Benzimidazolyl | researchgate.net |
Formation of Azide (B81097) Derivatives for Bioconjugation
A more advanced linker strategy involves converting the chloroacetamide group into an azide, a functional group widely used in "click chemistry." broadpharm.comsigmaaldrich.com Click chemistry encompasses reactions that are highly efficient, selective, and biocompatible, making them ideal for bioconjugation and materials science. broadpharm.com
The synthesis of an azide derivative from this compound is typically achieved in a two-step process. rsc.org
Halogen Exchange: The initial compound is treated with potassium iodide (KI) in a suitable solvent system. This reaction, a Finkelstein reaction, substitutes the chlorine atom with an iodine atom to form N-(1H-benzo[d]imidazol-2-yl)-2-iodoacetamide. Iodine is a better leaving group than chlorine, which facilitates the subsequent reaction. rsc.org
Azide Formation: The resulting iodoacetamide derivative is then reacted with sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the iodide to yield 2-azido-N-(1H-benzo[d]imidazol-2-yl)acetamide. rsc.org
The resulting compound, now bearing a terminal azide group, is a valuable intermediate. It can be readily "clicked" onto molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a highly stable triazole ring that acts as a covalent linker. sigmaaldrich.com This strategy provides a powerful and versatile method for linking the benzimidazole scaffold to a diverse range of other molecules.
Synthesis of Thioxoacetamide Derivatives
Another distinct functionalization pathway involves the reaction of this compound with elemental sulfur and various amines in dimethylformamide (DMF). mendeley.com This process leads to the formation of benzimidazolyl thioxoacetamide derivatives. mendeley.com This transformation not only displaces the chlorine atom but also converts the acetamide's carbonyl group (C=O) into a thiocarbonyl group (C=S), fundamentally altering the chemical nature of the linker itself.
Biological Activities of N 1h Benzimidazol 2 Yl 2 Chloroacetamide Derivatives in Preclinical Investigations
Antimicrobial Efficacy and Spectrum of Activity
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. benthamscience.com Derivatives originating from N-(1H-Benzimidazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their potential to combat various pathogenic microbes. researchgate.netbenthamdirect.com
Numerous studies have confirmed the antibacterial potential of this compound derivatives against a panel of both Gram-positive and Gram-negative bacteria. In one study, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives were synthesized and tested against several bacterial strains. researchgate.net Certain compounds from this series demonstrated an effect against Escherichia coli (ATCC 35218) with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL, which was more potent than the reference drug chloramphenicol (B1208) (MIC 100 μg/mL). benthamscience.combenthamdirect.com The same series of compounds also showed inhibitory activity against Pseudomonas aeruginosa, albeit at a higher concentration than chloramphenicol. benthamscience.combenthamdirect.com
Another investigation into a series of benzimidazole-based acetamide (B32628) derivatives found that several compounds were promising antibacterial agents against Pseudomonas aeruginosa, exhibiting a MIC value of 125 μg/mL, which was comparable to the standard antibiotic streptomycin. researchgate.net Further research has identified derivatives with potent activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with MIC values ranging from 2 to 16 μg/mL. rsc.org A separate library of 2-mercaptobenzimidazole (B194830) derivatives also showed significant effects; for instance, compound N8 was notably active against E. coli with a MIC of 1.43 µM, while other derivatives were effective against Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives| Derivative Series | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Mercaptoacetamides (2a, 2c, 2e) | Escherichia coli (ATCC 35218) | 50 μg/mL | benthamscience.comresearchgate.netbenthamdirect.com |
| 2-Mercaptoacetamides | Pseudomonas aeruginosa (ATCC 27853) | 100 μg/mL | benthamscience.comresearchgate.netbenthamdirect.com |
| Acetamides (2b-2g) | Pseudomonas aeruginosa | 125 μg/mL | researchgate.net |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles (1d, 2d, 3s, 4b, 4k) | E. coli, S. faecalis, MSSA, MRSA | 2-16 μg/mL | rsc.org |
| 2-Mercaptobenzimidazole (N8) | Escherichia coli | 1.43 µM | nih.gov |
| 2-Mercaptobenzimidazole (N22) | Klebsiella pneumoniae | 2.60 µM | nih.gov |
In addition to antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a range of pathogenic fungi. researchgate.netbenthamdirect.com Studies have often found that these compounds possess higher antifungal than antibacterial activity. benthamscience.combenthamdirect.com A series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives displayed high antifungal activity against species such as Candida albicans, Candida krusei, Candida glabrata, and Candida parapsilosis when compared with the standard drug ketoconazole. benthamscience.comresearchgate.netbenthamdirect.com
Other research has highlighted specific derivatives with potent effects. For example, compounds 2p, 2s, 2t, and 2u were identified as the most potent antifungal derivatives against Candida krusei, with a MIC value of 125 μg/mL. researchgate.net In the same study, compounds 2s and 2u also showed the highest inhibitory activity against the plant-pathogenic fungus Fusarium solani (MIC 125 μg/mL). researchgate.net Another investigation focusing on derivatives of 2-chloromethyl-1H-benzimidazole against five phytopathogenic fungi found several compounds with strong and, in some cases, selective inhibitory effects. nih.gov For instance, compound 5b was highly active against Colletotrichum gloeosporioides with a half-maximal inhibitory concentration (IC50) of 11.38 μg/mL, while compound 7f selectively inhibited Botrytis cinerea with an IC50 of 13.36 μg/mL. nih.gov
Table 2: Antifungal Activity of this compound Derivatives| Derivative Series | Fungal Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 2-Mercaptoacetamides | C. albicans, C. krusei, C. glabrata, C. parapsilosis | High activity compared to Ketoconazole | benthamscience.comresearchgate.netbenthamdirect.com |
| Acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 μg/mL (MIC) | researchgate.net |
| Acetamides (2s, 2u) | Fusarium solani | 125 μg/mL (MIC) | researchgate.net |
| 2-Chloromethyl-1H-benzimidazole (5b) | Colletotrichum gloeosporioides | 11.38 μg/mL (IC50) | nih.gov |
| 2-Chloromethyl-1H-benzimidazole (7f) | Botrytis cinerea | 13.36 μg/mL (IC50) | nih.gov |
| 2-Chloromethyl-1H-benzimidazole (4m) | Fusarium solani | 18.60 μg/mL (IC50) | nih.gov |
Anticancer and Cytotoxic Potential
The structural similarity of the benzimidazole (B57391) core to purine (B94841) has made its derivatives a focal point of anticancer drug discovery. nveo.orgneuroquantology.com A multitude of this compound derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines.
Preclinical evaluations have demonstrated the cytotoxic effects of these derivatives across a wide range of cancer cell lines. A novel series of benzimidazoles showed potent growth inhibitory activity, with one compound, 5a, achieving 95% inhibition in the MCF-7 (breast adenocarcinoma) cell line and 77% in the A549 (lung carcinoma) cell line. derpharmachemica.com Another study found that certain benzimidazole derivatives exhibited significant anti-proliferation effects on HCT-116 (colon cancer) and MCF-7 cells, with IC50 values as low as 8.86 μg/mL against MCF-7 and 16.2 μg/mL against HCT-116. nih.gov
Further research on 2-mercaptobenzimidazole derivatives revealed compounds N9 and N18 to be highly potent against the HCT116 colorectal carcinoma cell line, with IC50 values of 5.85 µM and 4.53 µM, respectively, surpassing the efficacy of the standard chemotherapeutic drug 5-fluorouracil. nih.gov A different benzimidazole derivative, se-182, showed potent cytotoxic action against A549 and HepG2 (liver carcinoma) cell lines with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org Additionally, some newly synthesized benzimidazole-thiazole derivatives showed promising anticancer activity against both HepG2 and PC12 (pheochromocytoma) cell lines. researchgate.net
Table 3: In Vitro Cytotoxic Activity of this compound Derivatives| Derivative/Compound | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |
|---|---|---|---|
| Compound 5a | MCF-7 (Breast) | 95% Inhibition | derpharmachemica.com |
| Compound 5a | A549 (Lung) | 77% Inhibition | derpharmachemica.com |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 μg/mL | nih.gov |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 μg/mL | nih.gov |
| Compound N18 | HCT116 (Colorectal) | 4.53 µM | nih.gov |
| Compound N9 | HCT116 (Colorectal) | 5.85 µM | nih.gov |
| Compound se-182 | HepG2 (Liver) | 15.58 µM | jksus.org |
| Compound se-182 | A549 (Lung) | 15.80 µM | jksus.org |
| Compounds 9 and 15b | HepG2 (Liver), PC12 (Pheochromocytoma) | Promising Activity | researchgate.net |
To understand the basis of their cytotoxic potential, researchers have investigated the cellular mechanisms of action of these benzimidazole derivatives. Two prominent mechanisms that have been identified are the generation of reactive oxygen species (ROS) and the inhibition of tubulin polymerization.
Reactive Oxygen Species Generation: Some benzimidazole derivatives exert their anticancer effects by inducing oxidative stress within cancer cells. The antitumor activity of a particularly potent derivative, compound 5a, was found to be associated with a significant increase in the activity of superoxide (B77818) dismutase. derpharmachemica.com This was accompanied by a decrease in the activities of catalase and glutathione (B108866) peroxidase, leading to an overproduction of hydrogen peroxide and nitric oxide. derpharmachemica.com The resulting accumulation of ROS leads to oxidative damage and, ultimately, ROS-mediated tumor cell death. derpharmachemica.com
Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. A new class of these derivatives was specifically designed for this purpose, with compound 7n demonstrating the ability to arrest the cell cycle in the G2/M phase, consistent with tubulin polymerization inhibition. nih.gov This mechanism has also been observed in other contexts; for example, 2-methoxycarbonylamino benzimidazole derivatives have been shown to inhibit tubulin polymerization in protozoan parasites. nih.govnih.gov Further computational and in vitro studies have confirmed that some benzimidazole-derived acrylonitriles bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent antiproliferative activity. mdpi.com
Antiparasitic Efficacy
Parasitic diseases caused by protozoa and helminths continue to be a major health concern, particularly in developing nations. The benzimidazole scaffold is well-established in antiparasitic therapy, with drugs like albendazole (B1665689) being widely used. Research into novel derivatives of this compound has revealed promising activity against various parasites.
In an in vitro study, a series of 18 benzimidazole derivatives were tested against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results indicated that most of the tested compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.gov The 2-methoxycarbonylamino derivatives, in particular, were noted for their ability to inhibit tubulin polymerization, a key mechanism for their antiparasitic action. nih.govnih.gov
Another study focused on new 1H-benzimidazol-2-yl hydrazones, which were evaluated for their anthelmintic activity against the muscle larvae of T. spiralis. nih.gov All tested hydrazones proved to be more active in vitro than the clinically used drugs albendazole and ivermectin, with two compounds killing 100% of the parasitic larvae after a 24-hour incubation period. nih.gov These findings underscore the potential of this chemical class to yield new and effective antiparasitic agents.
Activity Against Protozoal Pathogens (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
Derivatives of this compound have demonstrated significant efficacy against several protozoal pathogens in laboratory settings. A study evaluating a series of 1H-benzimidazole derivatives found that most of the tested compounds were more active as antiprotozoal agents against Giardia lamblia (also known as G. intestinalis) and Entamoeba histolytica than the standard drug Metronidazole. nih.gov
Further research into a series of 19 newly synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov The experimental results showed that all tested compounds in this series had IC₅₀ (half-maximal inhibitory concentration) values in the nanomolar range, indicating higher potency than Metronidazole, a commonly used drug for these infections. nih.gov The high activity of these compounds highlights the potential of the benzimidazole scaffold in developing new antiprotozoal drugs. nih.gov
The table below summarizes the antiprotozoal activity of selected benzimidazole derivatives from preclinical studies.
| Compound Class | Pathogen | Observed Activity | Reference |
| 1H-Benzimidazole Derivatives | Giardia lamblia | More active than Metronidazole | nih.gov |
| 1H-Benzimidazole Derivatives | Entamoeba histolytica | More active than Metronidazole | nih.gov |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives | Trichomonas vaginalis | IC₅₀ values in the nanomolar range; more potent than Metronidazole | nih.gov |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives | Giardia intestinalis | IC₅₀ values in the nanomolar range; more potent than Metronidazole | nih.gov |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives | Entamoeba histolytica | IC₅₀ values in the nanomolar range; more potent than Metronidazole | nih.gov |
Anthelmintic Properties of Related Analogues
The benzimidazole class of compounds, which includes widely used anthelmintics like Albendazole, is known for its effectiveness against helminth infections. nih.gov Research into analogues related to this compound has explored their potential as worming agents.
In one study, various 1H-benzimidazole derivatives were tested for their in vitro activity against the helminth Trichinella spiralis. nih.gov While the compounds showed antiprotozoal activity, none were as effective against T. spiralis as the reference drug Albendazole. nih.gov Another investigation into 1H-benzimidazol-2-yl hydrazones reported potent anthelmintic activity against isolated muscle larvae of T. spiralis. nih.gov For instance, a derivative with a hydroxyl group at the 2-position of an attached phenyl ring (compound 5a) showed a 90% larvicidal effect at a concentration of 100 μg/ml. nih.gov Another analogue, N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide, demonstrated potent anthelmintic activity against Eisenia fetida, with an IC₅₀ value below 1 µg/mL, comparable to Albendazole.
The table below presents findings on the anthelmintic properties of related benzimidazole analogues.
| Compound Analogue | Helminth Species | Key Finding | Reference |
| 1H-Benzimidazole Derivatives | Trichinella spiralis | Less active than Albendazole | nih.gov |
| 1H-Benzimidazol-2-yl hydrazones | Trichinella spiralis | Showed potent larvicidal effects in vitro | nih.gov |
| N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide | Eisenia fetida | Potent activity (IC₅₀ < 1 µg/mL), comparable to Albendazole |
Investigation of Other Bioactivities (e.g., Enzyme Inhibition)
The biological effects of benzimidazole derivatives are often linked to their ability to inhibit specific enzymes that are crucial for a pathogen's survival. A primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization, which disrupts the formation of microtubules in the parasite's cells. nih.govbohrium.com
Research on pyridyl methylsulfinyl benzimidazole derivatives, which are structurally related to the proton-pump inhibitor omeprazole, has identified other potential enzyme targets. mdpi.com These compounds have shown the ability to inhibit triosephosphate isomerase (TIM) in Giardia lamblia (GlTIM). mdpi.com Further investigations are exploring their effects on other enzymes, such as the fused G6PD::6PGL enzyme from G. lamblia and T. vaginalis. mdpi.com Additionally, in silico molecular docking studies have suggested that dihydrofolate reductase (DHFR) could be a potential target for the antimicrobial and anticancer activities of certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov
The table below outlines various enzyme inhibition activities associated with benzimidazole derivatives.
| Compound Class/Analogue | Enzyme Target | Organism/System | Effect | Reference |
| 2-Methoxycarbonylamino benzimidazoles | Tubulin | Rat Brain | Inhibition of polymerization | nih.gov |
| Pyridyl methylsulfinyl benzimidazoles | Triosephosphate Isomerase (TIM) | Giardia lamblia | Enzyme inhibition | mdpi.com |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | Staphylococcus aureus (predicted) | Potential target for antimicrobial activity | nih.gov |
Structure Activity Relationship Sar Analysis of N 1h Benzimidazol 2 Yl 2 Chloroacetamide Derivatives
Influence of Substituent Variations on Potency and Selectivity
The potency and selectivity of N-(1H-Benzimidazol-2-yl)-2-chloroacetamide derivatives are highly sensitive to the nature and position of various substituents. Modifications are typically made by replacing the chlorine atom with different cyclic structures or by adding functional groups to the benzimidazole (B57391) ring.
Replacing the chloro group in this compound with various 2-mercapto heterocyclic rings has been shown to yield derivatives with significant antimicrobial, particularly antifungal, activity. benthamdirect.combenthamscience.com The introduction of these heterocyclic moieties is a key strategy for modulating the biological profile of the parent compound.
In one study, a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives were synthesized and evaluated for their antimicrobial effects. researchgate.net The results indicated that the nature of the appended heterocyclic ring played a crucial role in the observed activity. Specifically, derivatives incorporating 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were identified as the most potent compounds, exhibiting notable antifungal activity that was comparable to or, in some cases, better than the standard drug ketoconazole. benthamdirect.combenthamscience.com These findings underscore the importance of the heterocyclic ring system in defining the antimicrobial spectrum and efficacy of this class of compounds.
Table 1: Antimicrobial Activity of N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide Derivatives with Various Heterocyclic Rings
| Derivative Moiety | Observed Activity | Reference |
|---|---|---|
| 1-Methyltetrazole | High antifungal activity | benthamdirect.com |
| Benzothiazole | High antifungal activity | benthamdirect.com |
| 6-Chlorobenzothiazole | High antifungal activity | benthamdirect.com |
This table is interactive and can be sorted by clicking on the column headers.
Substituents on the benzimidazole ring or other associated aromatic structures significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.
Nitro Group: The presence of an electron-withdrawing nitro group (–NO2) often enhances the biological activity of benzimidazole derivatives. Studies have shown that a nitro group at the 6-position of the benzimidazole ring can lead to more active compounds compared to those with electron-donating groups. mdpi.com The strong electron-withdrawing nature of the nitro group can impact the molecule's ability to interact with biological targets. In some series, compounds with a di-nitro substitution pattern showed significant antimicrobial effects. researchgate.net
Chloro Group: Halogen substituents, such as chloro (–Cl), are frequently used to enhance the potency of drug candidates. The introduction of a chloro group on the benzimidazole ring or an associated phenyl ring can increase lipophilicity, which may improve the compound's ability to cross cell membranes. nih.gov For instance, N-(4-chlorophenyl)-2-chloroacetamide was among the most active compounds in a series tested against Gram-positive bacteria, an effect attributed to its high lipophilicity. nih.gov Derivatives bearing a 6-chloro-benzothiazole moiety also showed high activity. benthamdirect.com Furthermore, structure-activity relationship studies have indicated that electron-deficient groups like –Cl are favorable for the anti-inflammatory potency of some benzimidazole derivatives. mdpi.com
Methoxy (B1213986) Group: The methoxy group (–OCH3) is an electron-donating group. Its effect on activity can vary depending on its position and the specific biological target. In some studies on benzimidazole derivatives, the inclusion of electron-rich groups like methoxy was found to reduce anti-inflammatory potency. mdpi.com However, in other contexts, a para-methoxy substituted aromatic ring significantly improved the anticancer activity of certain benzamide (B126) derivatives, whereas ortho and meta-methoxy substituents did not. researchgate.net
Table 2: Influence of Aromatic Substituents on the Activity of Benzimidazole Derivatives
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Nitro (–NO2) | 6-position | Increased activity | mdpi.com |
| Di-nitro | Aromatic Ring | Significant antimicrobial effect | researchgate.net |
| Chloro (–Cl) | 4-position (phenyl ring) | High activity, increased lipophilicity | nih.gov |
| Chloro (–Cl) | General | Favorable for anti-inflammatory potency | mdpi.com |
| Methoxy (–OCH3) | General | Reduced anti-inflammatory potency | mdpi.com |
| Methoxy (–OCH3) | para-position | Significantly improved anticancer activity | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Pharmacophore Elucidation and Essential Structural Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, SAR studies suggest a common pharmacophore consisting of several key features.
Structure-activity relationship analyses indicate that the N-1, C-2, and C-6 positions of the benzimidazole ring are critical for pharmacological effects. nih.gov The essential structural components generally include:
A planar benzimidazole moiety: This core structure is a fundamental building block in numerous pharmacologically active compounds and is considered essential for activity. nih.gov
A substituent at the C-2 position: The acetamide (B32628) linker and the groups attached to it are crucial for modulating potency and the mechanism of action.
Substituents at the N-1 and C-5/C-6 positions: Modifications at these sites, such as alkylation at N-1 or the introduction of electron-withdrawing groups at C-6 (e.g., –Cl or –NO2), can significantly enhance chemotherapeutic activity. nih.gov
The amide linkage (–NH–C=O) within the chloroacetamide side chain is also a key feature, providing a hydrogen bond donor and acceptor, which can facilitate critical interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. biointerfaceresearch.com For benzimidazole and chloroacetamide derivatives, QSAR studies have been instrumental in predicting the activity of new compounds and optimizing lead structures. nih.govchalcogen.ro
These models are developed by calculating a range of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, and steric parameters. chalcogen.ro By applying statistical methods like multiple linear regression (MLR), a mathematical equation is generated that relates these descriptors to biological activity. biointerfaceresearch.com
For example, a 2D-QSAR model developed for a series of 131 benzimidazole derivatives against a breast cancer cell line showed a high correlation coefficient (R² = 0.904), indicating its strong predictive power. researchgate.net Such models allow researchers to predict the half-maximal inhibitory concentration (IC50) of newly designed compounds before their synthesis, saving time and resources. biointerfaceresearch.comresearchgate.net The validation of these models, both internally and externally, is crucial to ensure their reliability and predictive accuracy. researchgate.net QSAR analyses have confirmed that the biological activity of chloroacetamides varies with the position of substituents on the aromatic ring, highlighting the importance of properties like lipophilicity for cell membrane penetration. nih.gov
Computational and Theoretical Studies on N 1h Benzimidazol 2 Yl 2 Chloroacetamide and Its Analogues
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations have been instrumental in evaluating the binding potential of benzimidazole derivatives against various biological targets. For instance, tubulin, a protein crucial for microtubule formation and a key target for anticancer and anthelmintic drugs, has been a focus of these studies. nih.govresearchgate.net Analogues of N-(1H-Benzimidazol-2-yl)-2-chloroacetamide have been docked into the colchicine-binding site of tubulin to predict their binding affinity. researchgate.net These simulations calculate a docking score, typically in kcal/mol, which estimates the binding energy; a more negative score indicates a stronger predicted interaction.
Studies on various 2-substituted benzimidazole derivatives have shown successful docking within the active sites of proteins like beta-tubulin, with binding energies indicating stable interactions. For example, in one study, a series of benzimidazole compounds exhibited binding energies ranging from -7.11 Kcal/mol to -8.50 Kcal/mol against beta-tubulin. semanticscholar.org Another study focusing on benzimidazolyl-2-hydrazones, which are structurally related to the target compound, clarified the binding mode in the colchicine-binding site of tubulin through molecular docking. researchgate.net
Similarly, tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis, has been identified as a potential target. Docking studies of benzimidazole-containing compounds against TrmD have helped in identifying derivatives with the best binding activity, suggesting their potential as antimicrobial agents. researchgate.net
Table 1: Example Docking Scores of Benzimidazole Analogues Against Biological Targets This table is illustrative and compiles data from various studies on benzimidazole derivatives to show representative binding affinities.
| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin | -8.50 |
| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogue | Tyrosine Kinase | -60.37 |
| 2-substituted benzimidazole derivative | Tyrosine Kinase | -9.5 |
| Benzimidazole-triazole hybrid | DNA Gyrase B | -9.8 |
Note: The specific docking score for this compound may vary depending on the software and specific target protein used in the simulation.
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex, revealing key interactions that stabilize the binding. These interactions are critical for molecular recognition and biological activity. For benzimidazole derivatives interacting with tubulin, simulations have identified several important contacts:
Hydrogen Bonds: The benzimidazole ring and the acetamide (B32628) group can act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the protein's active site, such as Thr, Tyr, and Arg. semanticscholar.org
Hydrophobic and van der Waals Interactions: The planar benzimidazole ring system can engage in π-π stacking and other hydrophobic interactions with aromatic amino acid residues like Phenylalanine (Phe). semanticscholar.org
Understanding these specific interactions allows medicinal chemists to rationally design more potent analogues by modifying the structure to enhance favorable contacts or introduce new ones.
In Silico Drug Discovery and Lead Optimization
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. For novel benzimidazole derivatives, PASS can be used as an initial screening step to forecast their potential therapeutic effects, such as anthelmintic, anticancer, or antimicrobial activities. nih.gov Studies have shown that the experimental activities of synthesized benzimidazole compounds often align well with their PASS-predicted activities. nih.gov This approach helps prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov
Furthermore, other in silico tools are routinely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.orgnih.govmdpi.com These predictions help to identify compounds with favorable drug-like properties, such as good oral bioavailability and low toxicity, early in the drug discovery process. mdpi.comnih.gov
Computational chemistry plays a pivotal role in the design of compound libraries based on a lead scaffold like this compound. Structure-activity relationship (QSAR) studies, for example, build mathematical models that correlate chemical structure with biological activity. nih.govresearchgate.nettandfonline.com These models can identify which structural features, such as specific substituents or electronic properties, are most important for the desired activity. nih.govresearchgate.net
Using these models, researchers can design a virtual library of analogues by systematically modifying the core structure. nih.govnih.gov These virtual compounds can then be filtered based on predicted activity (from QSAR models or docking) and desirable ADMET properties. This computational pre-screening focuses synthetic efforts on a smaller, more promising set of compounds, increasing the efficiency of lead optimization. benthamdirect.comnih.gov
Theoretical Spectroscopy and Structural Confirmation
Computational methods are also used to predict the spectral properties of molecules, which serves as a powerful tool for confirming their chemical structure after synthesis. Density Functional Theory (DFT) is a common method used to calculate properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov
For a newly synthesized compound like this compound or its analogues, DFT calculations can generate a theoretical spectrum. nih.gov This computed spectrum is then compared to the experimental spectrum obtained from laboratory instruments (e.g., NMR, FT-IR). A close match between the theoretical and experimental data provides strong evidence for the correct structural assignment of the synthesized molecule. nih.govnih.gov This is particularly valuable for resolving ambiguities in complex structures and ensuring the purity and identity of the target compound. researchgate.net
Computational Toxicity Prediction Methodologies for Derivative Profiling
In the early stages of drug discovery and development, computational toxicology plays a pivotal role in identifying potentially hazardous compounds, thereby reducing the reliance on costly and time-consuming in vitro and in vivo studies. For this compound and its analogues, a variety of in silico methods are employed to predict their toxicity profiles. These methodologies leverage the chemical structure of the compounds to estimate their potential for adverse effects, including carcinogenicity, mutagenicity, and organ-specific toxicity.
A common approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a dataset of compounds with known toxicities, QSAR models can identify the structural features and physicochemical properties that are associated with specific toxic endpoints. For benzimidazole derivatives, these models can predict a range of toxicological properties, aiding in the prioritization of compounds for further investigation.
Several software platforms are utilized for the computational toxicity prediction of benzimidazole derivatives. These tools often incorporate multiple prediction models and databases of toxicological data. Commonly used platforms include:
SwissADME: This web-based tool provides predictions for various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as some toxicity-related parameters.
ProTox-II: This server offers predictions for a wide range of toxicity endpoints, such as organ toxicity (e.g., hepatotoxicity), carcinogenicity, mutagenicity, and cytotoxicity.
admetSAR: This platform predicts a comprehensive set of ADMET properties, including Ames toxicity, carcinogenicity, and human ether-a-go-go-related gene (hERG) inhibition, which is a key indicator of cardiotoxicity.
DEREK (Deductive Estimation of Risk from Existing Knowledge): This is an expert rule-based system that identifies structural alerts, which are molecular substructures known to be associated with specific toxicities.
Toxtree: This is a flexible and user-friendly open-source software that estimates toxic hazards by applying a decision tree approach.
The predictive power of these computational tools is continuously being refined as more experimental data becomes available and as modeling algorithms become more sophisticated. For novel benzimidazole derivatives, these in silico assessments provide a crucial first pass in evaluating their safety profiles. For instance, studies on various benzimidazole-based compounds have utilized such platforms to predict their mutagenic and carcinogenic potential. In one study, newly synthesized benzimidazole derivatives were found to be negative in the Ames toxicity and carcinogenicity tests, suggesting they are non-mutagenic mdpi.com.
The following interactive data table summarizes the types of computational toxicity predictions that are typically performed for derivatives of this compound. The data presented is representative of the information generated from such in silico studies.
Table 1: Representative Computational Toxicity Predictions for this compound Analogues
| Derivative | Toxicity Endpoint | Prediction Software/Method | Predicted Outcome | Confidence Level |
| Analogue A | Ames Mutagenicity | admetSAR | Negative | High |
| Carcinogenicity (Rodent) | ProTox-II | Negative | Moderate | |
| Hepatotoxicity | ProTox-II | Positive | High | |
| Analogue B | hERG Inhibition | SwissADME | Low Risk | High |
| Skin Sensitization | Toxtree | Positive | Moderate | |
| Developmental Toxicity | DEREK Nexus | Equivocal | Low | |
| Analogue C | Ames Mutagenicity | admetSAR | Positive | High |
| Carcinogenicity (Rodent) | ProTox-II | Positive | High | |
| Oral Acute Toxicity (LD50) | ProTox-II | Class III (Toxic) | Moderate |
Future Directions and Advanced Research Frontiers
Advanced Synthesis of Complex and Diverse Analogues
While the initial synthesis of N-(1H-Benzimidazol-2-yl)-2-chloroacetamide is straightforward, the future lies in creating vast libraries of complex and diverse analogues to explore a wider chemical space and enhance biological activity. Modern synthetic strategies offer powerful tools to achieve this. Methodologies such as diversity-oriented synthesis (DOS) and combinatorial chemistry, which allow for the rapid generation of numerous distinct structures from a common core, are highly applicable. semanticscholar.org
Future synthetic endeavors could focus on several key areas:
Core Modifications: Introducing various substituents onto the benzene (B151609) ring of the benzimidazole (B57391) core to modulate electronic properties, solubility, and steric interactions with biological targets.
N-1 Functionalization: The nitrogen at the 1-position of the benzimidazole ring is a prime site for introducing a wide array of functional groups, a common strategy to improve the pharmacokinetic properties of benzimidazole derivatives. nih.govnih.gov
Amide Linker Variation: Altering the acetamide (B32628) linker can influence the compound's flexibility and orientation when binding to a target. Replacing it with other bioisosteres could lead to novel structure-activity relationships (SAR).
Chloroacetamide Replacement: The reactive chloroacetyl group can be substituted with other moieties to create derivatives with different mechanisms of action or to serve as handles for bioconjugation. researchgate.netbenthamscience.com
The application of advanced, one-pot, multicomponent reactions and novel catalytic systems will be instrumental in efficiently constructing these complex analogues, moving beyond traditional multi-step synthetic routes. semanticscholar.org
| Modification Site | Description | Potential Substituents/Strategies | Anticipated Impact |
|---|---|---|---|
| Benzimidazole Core (Positions 4, 5, 6, 7) | Substitution on the aromatic ring. | Halogens, alkyl, alkoxy, nitro, amino groups. | Modulation of lipophilicity, electronic properties, and target binding. |
| Imidazole Nitrogen (N-1) | Alkylation, arylation, or acylation at the N-1 position. | Benzyl, substituted phenyl, piperidinyl, morpholinyl groups. nih.gov | Alteration of solubility, metabolic stability, and pharmacokinetic profile. |
| Acetamide Linker | Modification or replacement of the -NH-CO-CH₂- linker. | Longer alkyl chains, cyclic linkers, thioamide, reverse amide. | Changes in conformational flexibility and hydrogen bonding capacity. |
| Terminal Group | Replacement of the chlorine atom. | Other halogens, heterocyclic rings (e.g., triazoles, tetrazoles), thiol-reactive groups. researchgate.netbenthamscience.com | Creation of covalent inhibitors, altered reactivity, introduction of new pharmacophores. |
Mechanistic Elucidation Beyond Initial Cellular Observations
To advance derivatives of this compound into robust therapeutic candidates, a deep understanding of their mechanism of action is crucial. While initial studies may demonstrate cellular effects like antiproliferative or antimicrobial activity, future research must move beyond these observations to identify specific molecular targets and delineate the biochemical pathways involved. nih.govmdpi.com
Benzimidazole derivatives are known to interact with a wide range of biological targets, including:
Enzymes: Such as topoisomerases, kinases (e.g., EGFR, VEGFR-2), poly(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR). nih.govnih.govnih.gov
Structural Proteins: A well-known mechanism for some benzimidazoles is the inhibition of tubulin polymerization, disrupting microtubule formation. nih.gov
Nucleic Acids: Some compounds can act as DNA intercalating or alkylating agents. nih.gov
Advanced techniques such as chemical proteomics, thermal shift assays, and affinity chromatography coupled with mass spectrometry can be employed to pull down and identify direct binding partners from cell lysates. Furthermore, molecular docking and dynamic simulations can provide computational predictions of binding modes and affinities, guiding experimental validation. researchgate.netmdpi.com Elucidating these precise molecular interactions will enable a more rational design of second-generation compounds with improved selectivity and potency. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be built using a library of synthesized analogues and their corresponding biological activity data. These models identify key molecular descriptors that correlate with potency, allowing for the prediction of activity for virtual compounds before synthesis. researchgate.netbiomedres.us
Predictive Modeling: Deep learning and neural networks can be trained on large datasets to predict various properties, including target binding affinity, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity. nih.govfrontiersin.org
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to fit a specific target's binding pocket and possess desirable drug-like properties. acm.org
By leveraging AI/ML, researchers can prioritize the synthesis of the most promising candidates, reducing the time and cost associated with traditional trial-and-error approaches. nih.govbiomedres.us This in silico workflow allows for the intelligent navigation of the vast chemical space of possible benzimidazole derivatives.
| Step | AI/ML Technique | Objective | Expected Outcome |
|---|---|---|---|
| 1. Data Collection | Database Mining | Aggregate data on benzimidazole derivatives and their biological activities. | A curated dataset for model training. |
| 2. Model Training | QSAR, Random Forest, Support Vector Machines (SVM), Neural Networks. biomedres.usfrontiersin.org | Develop predictive models for bioactivity, toxicity, and pharmacokinetics. | Validated computational models that can accurately predict properties of new molecules. |
| 3. Virtual Screening | Molecular Docking, ML-based Scoring Functions. nih.gov | Screen large virtual libraries of potential analogues against a specific biological target. | A list of high-scoring "hit" compounds for prioritization. |
| 4. De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | Generate novel molecular structures with optimized properties. | New, synthetically feasible benzimidazole scaffolds with high predicted activity. |
| 5. Synthesis & Validation | (Lab-based) | Synthesize and test the top-ranked virtual hits to validate predictions. | Experimental confirmation of AI-predicted activity, feeding new data back into the model. |
Development of Targeted Delivery Systems for Derivatives
Even a highly potent compound can fail if it cannot reach its intended target in the body at a sufficient concentration without causing undue side effects. Future research on advanced derivatives of this compound must therefore include the development of targeted drug delivery systems. researchgate.net Many bioactive organic molecules, including benzimidazoles, can suffer from poor aqueous solubility, limiting their bioavailability. researchgate.net
Modern drug delivery strategies can overcome these limitations:
Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles (e.g., liposomes, polymeric nanoparticles, or nanostructured lipid carriers) can improve solubility, protect the drug from premature degradation, and modify its pharmacokinetic profile. researchgate.netjns.edu.af
Active Targeting: These nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This concentrates the therapeutic agent at the site of action, enhancing efficacy while minimizing exposure to healthy tissues. jns.edu.af
Prodrug Strategies: The core molecule can be chemically modified into an inactive prodrug that is converted to the active form only upon reaching the target tissue or under specific physiological conditions (e.g., changes in pH or enzyme levels).
These advanced delivery systems hold the promise of transforming potent benzimidazole derivatives into precision medicines with improved therapeutic windows and reduced side effects. researchgate.net
Q & A
Q. What are the recommended synthetic routes for N-(1H-benzimidazol-2-yl)-2-chloroacetamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetyl chloride with 2-aminobenzimidazole derivatives under reflux in a chloroform/ethanol solvent system yields the target molecule. Key optimization parameters include temperature control (40–60°C), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via recrystallization from ethanol/water mixtures. Characterization typically involves IR spectroscopy (amide C=O stretch ~1668 cm⁻¹) and ¹H NMR (δ 2.6–3.0 ppm for CH₂Cl groups) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) reveals planar benzimidazole and chloroacetamide moieties. The structure is stabilized by intramolecular N–H⋯O hydrogen bonds (2.05 Å) between the benzimidazole NH and the amide oxygen. Intermolecular C–H⋯O and C–H⋯π interactions further stabilize the lattice, forming centrosymmetric dimers. Graph set analysis identifies S(6) and R₂²(8) motifs .
Q. What pharmacological screening approaches are used to assess this compound’s bioactivity?
In vitro assays include enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) and receptor binding assays (e.g., 5-HT1A or cannabinoid receptors). In vivo models, such as rodent pain modulation studies, evaluate dose-dependent effects. For example, derivatives of this scaffold attenuated morphine-induced hyperalgesia in mice at 10–50 mg/kg doses, assessed via thermal withdrawal latency tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, temperature) or cellular models. Systematic approaches include:
- Replicating studies under standardized protocols (e.g., ATP concentration in kinase assays).
- Computational docking to identify binding pose variations due to substituent effects.
- Meta-analysis of structure-activity relationships (SAR) to isolate critical functional groups (e.g., chloroacetamide vs. methoxy substitutions) .
Q. What challenges arise in refining the crystal structure of this compound when twinning or disorder is present?
Twinning (common in triclinic or monoclinic systems) requires careful data integration using SHELXL or OLEX2. For disorder in the chloroacetamide chain:
- Apply PART commands in SHELXL to model split positions.
- Use restraints (DFIX, SIMU) to maintain reasonable geometry.
- Validate via residual density maps and R-factor convergence (<5% Δ between R₁ and wR₂). highlights successful refinement of similar structures with C–H⋯O dimerization .
Q. How do intermolecular interactions influence the compound’s solubility and bioavailability?
The strong hydrogen-bonding network (N–H⋯O, C–H⋯O) reduces aqueous solubility but enhances crystalline stability. Strategies to improve bioavailability include:
Q. What analytical techniques are critical for validating purity and stability during long-term storage?
- HPLC-DAD/MS : Monitor degradation products (e.g., hydrolysis of the chloroacetamide to glycine derivatives).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C).
- Powder XRD : Detect polymorphic transitions under humidity-controlled conditions. Storage recommendations: desiccated at −20°C in amber vials to prevent photolytic cleavage .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
